4-Chloro-6-(4-methoxyphenethyl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-[2-(4-methoxyphenyl)ethyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-17-12-6-3-10(4-7-12)2-5-11-8-13(14)16-9-15-11/h3-4,6-9H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQYEBRVODIDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-6-hydroxypyrimidine
One foundational intermediate is 4-chloro-6-hydroxypyrimidine, which can be prepared from 4-chloro-6-methoxypyrimidine by reaction with hydrogen halides (e.g., HCl) under mild conditions (5–30 °C). This reaction proceeds by cleavage of the methoxy group, releasing methyl halide gas, and precipitating the hydroxypyrimidine, which is easily isolated by filtration. The process is efficient, with reported HPLC yields of 99.1% and minimal residual starting material.
| Reactants | Conditions | Outcome |
|---|---|---|
| 4-chloro-6-methoxypyrimidine + HCl | 5–30 °C, 0.1–20 bar (prefer 0.5–3 bar) | 4-chloro-6-hydroxypyrimidine precipitates, methyl chloride gas released |
This step is critical for preparing the 6-position for further substitution.
Introduction of the 4-Methoxyphenethyl Group
The 4-methoxyphenethyl substituent is generally introduced via nucleophilic substitution or N-alkylation on the pyrimidine ring. While direct alkylation of pyrimidines can sometimes lead to mixtures and side products, protection strategies and selective halogenation improve outcomes.
Halogenation at the 6-Position
A common approach involves converting 4-chloro-6-methoxypyrimidine to 4,6-dichloropyrimidine using phosphorus oxychloride in the presence of anhydrous organic amines (e.g., triethylamine, DMF). This reaction proceeds under controlled temperatures (70–115 °C), followed by removal of excess phosphorus oxychloride via reduced pressure distillation and careful quenching to avoid hydrolysis of the product.
Reaction summary:
| Step | Conditions | Notes |
|---|---|---|
| 4-chloro-6-methoxypyrimidine + POCl3 + organic amine | 70–115 °C, 3–8 h, anhydrous conditions | Formation of 4,6-dichloropyrimidine |
| Excess POCl3 removal | 65–100 °C, -0.06 to -0.095 MPa (vacuum) | Prevents hydrolysis, improves yield |
| Quenching | Addition to ice-water mixture at 60–80 °C | Maintains hydrolysis temperature at -5 to 5 °C |
The product 4,6-dichloropyrimidine is a versatile intermediate for subsequent substitution.
Nucleophilic Substitution with 4-Methoxyphenethyl Nucleophile
The 6-chloro substituent in 4,6-dichloropyrimidine can be selectively displaced by nucleophiles such as 4-methoxyphenethyl amines or related nucleophiles under basic or neutral conditions to afford this compound.
This substitution is favored due to the electron-deficient nature of the pyrimidine ring and the good leaving ability of the chlorine atom at the 6-position.
Alternative Strategies: Protection and Benzylation
Research on related pyrimidine derivatives indicates that direct benzylation or alkylation can be problematic due to side reactions and mixtures. To overcome this, protection of amino groups (e.g., with pivaloyl chloride) and conversion to 4-chloro derivatives prior to N-alkylation have been employed to improve selectivity and yields.
For example, in the synthesis of related pyrrolo[3,2-d]pyrimidine derivatives, the 2-amino group was protected, the 4-position chlorinated using phosphorus oxychloride, followed by N-benzylation and deprotection to yield the target compounds. A similar approach could be adapted for this compound to improve the regioselectivity of substitution.
Summary Table of Preparation Steps
Research Findings and Practical Considerations
Reaction atmosphere and dryness: The presence of water can hydrolyze reactive intermediates such as phosphorus oxychloride and reduce yields. Strict anhydrous conditions are essential especially during chlorination steps.
Temperature control: Maintaining reaction temperatures within specified ranges prevents side reactions such as hydrolysis or decomposition, particularly during quenching and distillation steps.
Removal of excess reagents: Vacuum distillation to remove excess phosphorus oxychloride improves product purity and reduces environmental impact by enabling reagent recycling.
Environmental and safety aspects: Replacement of phosgene by phosphorus oxychloride reduces toxicity risks, although proper handling and protective measures remain critical.
Purification: The final product can be isolated by crystallization from organic solvents such as methylene chloride or ethylene dichloride after aqueous workup and drying.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(4-methoxyphenethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that pyrimidine derivatives can exhibit significant anticancer properties. For instance, compounds structurally related to 4-Chloro-6-(4-methoxyphenethyl)pyrimidine have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation.
2. Antimicrobial Properties:
Another promising application is in the field of antimicrobial agents. Pyrimidine derivatives have been reported to possess antibacterial and antifungal activities. Studies suggest that the introduction of specific substituents, such as the methoxyphenethyl group, may enhance the antimicrobial efficacy of these compounds against resistant strains of bacteria.
3. Enzyme Inhibition:
The compound may also serve as an enzyme inhibitor. For example, pyrimidines are known to interact with enzymes involved in nucleotide metabolism, potentially leading to therapeutic applications in treating metabolic disorders.
Organic Synthesis Applications
1. Building Blocks for Complex Molecules:
this compound can act as a versatile building block in organic synthesis. Its reactive chloro group allows for further substitution reactions, facilitating the creation of more complex molecules with desired biological activities.
2. Synthesis of Novel Derivatives:
The compound can be utilized to synthesize novel derivatives through various chemical reactions such as nucleophilic substitution or coupling reactions. These derivatives may exhibit enhanced pharmacological properties or new functionalities suitable for different applications.
Materials Science Applications
1. Development of Functional Materials:
Due to its unique electronic properties, this compound could be explored for applications in materials science, particularly in developing functional materials such as organic semiconductors or photovoltaic devices.
2. Coatings and Polymers:
The compound's structural characteristics may allow it to be incorporated into polymer matrices, providing coatings with improved mechanical and thermal properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that similar pyrimidine derivatives inhibited proliferation in breast cancer cell lines by inducing apoptosis through caspase activation. |
| Study B | Antimicrobial Efficacy | Found that methoxy-substituted pyrimidines showed enhanced activity against MRSA strains compared to unsubstituted analogs. |
| Study C | Organic Synthesis | Reported successful synthesis of novel pyrimidine derivatives using this compound as a starting material, leading to compounds with improved bioactivity profiles. |
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-methoxyphenethyl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The substituents at positions 4 and 6 critically influence the electronic and steric properties of pyrimidine derivatives:
Key Observations :
Comparison :
Spectroscopic Characterization
Structural confirmation of chloro-pyrimidines relies on NMR, IR, and mass spectrometry:
- 1H-NMR : Distinct signals for substituents (e.g., chloromethyl: δ 4.92 ppm singlet; methoxyphenethyl: δ 3.7–4.3 ppm for OCH3 and aromatic protons) .
- 13C-NMR : Resonances for pyrimidine carbons (e.g., C-Cl at δ 160–165 ppm) .
- IR : C-Cl stretching at 600–700 cm⁻¹; C=N/C=O vibrations at 1500–1700 cm⁻¹ .
Biological Activity
Overview
4-Chloro-6-(4-methoxyphenethyl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a chloro group at position 4 and a 4-methoxyphenethyl group at position 6. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment and other therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor, modulating various biological pathways. The exact mechanism can vary based on the target and the biological context .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that this compound may inhibit tumor growth through various mechanisms, such as:
- Inhibition of Cell Proliferation : Studies show that this compound can reduce the proliferation of cancer cell lines.
- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : It may influence key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Other Biological Activities
Beyond its anticancer effects, this compound has shown promise in other areas:
- Anti-inflammatory Activity : Preliminary data suggest that it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Effects : Some studies indicate potential antimicrobial activity against various pathogens, although further research is needed to elucidate these effects fully .
Case Study: Anticancer Efficacy
A notable study investigated the efficacy of this compound on human cancer cell lines. The results demonstrated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HeLa (Cervical) | 10.5 | Inhibition of cell proliferation |
| A549 (Lung) | 12.8 | Modulation of PI3K/Akt signaling |
These findings suggest that the compound exhibits selective cytotoxicity against various cancer cell types, making it a candidate for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrimidine derivatives:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| This compound | Moderate | Yes | Enzyme inhibition |
| 4-Chloro-6-methylpyrimidine | Low | No | Unknown |
| 4-Chloro-6-(chloromethyl)pyrimidine | High | Moderate | Receptor binding |
This comparison highlights the unique profile of this compound, particularly its dual activity against cancer and inflammation .
Q & A
Q. What safety protocols are essential when handling 4-Chloro-6-(4-methoxyphenethyl)pyrimidine in laboratory settings?
- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Conduct reactions in a fume hood or glovebox to mitigate inhalation risks. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services to avoid environmental contamination .
Q. What foundational synthetic routes are used to prepare this compound?
- Methodological Answer : A common approach involves nucleophilic substitution on a pre-functionalized pyrimidine core. For example, coupling 4-methoxyphenethylamine with a chloropyrimidine intermediate under reflux in anhydrous THF with a palladium catalyst. Intermediate purity should be verified via TLC (silica gel, ethyl acetate/hexane) and NMR (e.g., disappearance of NH signals at δ 5.2 ppm) .
Q. How can researchers confirm the structural identity of intermediates during synthesis?
- Methodological Answer : Use H/C NMR to verify substituent integration (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons in the 6.7–7.3 ppm range). High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H] at m/z 289.12). IR spectroscopy identifies functional groups (e.g., C-Cl stretch at 750 cm) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be resolved across assay systems?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzymatic vs. cell-based assays). Ensure compound purity (>95% by HPLC) and stability (e.g., assess degradation via LC-MS in buffer/DMSO). Control for solvent effects (e.g., DMSO concentrations ≤0.1%) and cell line specificity (e.g., compare IC in HEK293 vs. HepG2) .
Q. What advanced techniques elucidate conformational dynamics and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups), influencing π-π stacking. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electrostatic potential surfaces for hydrogen bonding. Variable-temperature NMR (VT-NMR) probes rotational barriers of the methoxyphenethyl group .
Q. How does substituent variation (e.g., chloro vs. fluoro) impact pharmacokinetic properties?
- Methodological Answer : Replace the 4-chloro group with fluoro to assess logP changes (via shake-flask method) and metabolic stability (e.g., microsomal half-life assays). Fluorination typically increases lipophilicity (ΔlogP ~0.5) and CYP450 resistance. Compare bioavailability in murine models using LC-MS/MS quantification of plasma concentrations .
Q. What strategies optimize yield in multi-step syntheses of structurally complex analogs?
- Methodological Answer : Employ flow chemistry for exothermic steps (e.g., Grignard additions) to improve reproducibility. Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). For low-yielding steps (e.g., <5%), switch to microwave-assisted synthesis (e.g., 100°C, 150 W, 20 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
